METHANESULFINYLETHENE

Thermal stability Sulfoxide elimination Gas-phase kinetics

Methanesulfinylethene (IUPAC: 1-methylsulfinylethene; common synonym: methyl vinyl sulfoxide, MVSO) is the simplest α,β-unsaturated sulfoxide (C₃H₆OS, MW 90.14 g·mol⁻¹), bearing a single vinyl group directly attached to a methylsulfinyl (–S(O)CH₃) moiety. It serves as a foundational chiral building block in asymmetric synthesis, a moderately activated dienophile, and a functional monomer for permselective membranes.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 10258-86-3
Cat. No. B076803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHANESULFINYLETHENE
CAS10258-86-3
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESCS(=O)C=C
InChIInChI=1S/C3H6OS/c1-3-5(2)4/h3H,1H2,2H3
InChIKeyUDDBCWCQRQREBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfinylethene (Methyl Vinyl Sulfoxide, CAS 10258-86-3): Chemical Identity and Comparative Positioning for Scientific Procurement


Methanesulfinylethene (IUPAC: 1-methylsulfinylethene; common synonym: methyl vinyl sulfoxide, MVSO) is the simplest α,β-unsaturated sulfoxide (C₃H₆OS, MW 90.14 g·mol⁻¹), bearing a single vinyl group directly attached to a methylsulfinyl (–S(O)CH₃) moiety [1]. It serves as a foundational chiral building block in asymmetric synthesis, a moderately activated dienophile, and a functional monomer for permselective membranes. Its minimal steric profile and electronic simplicity make it the reference point against which all other alkyl/aryl vinyl sulfoxides are compared, yet its quantitative behavior in thermal stability, conformational preference, membrane transport, and cross-coupling reactivity diverges systematically from ethyl, phenyl, and oxidized analogs [2].

Why Methyl Vinyl Sulfoxide Cannot Be Substituted by Other Vinyl Sulfoxides or Sulfones Without Experimental Re‑Validation


Although all vinyl sulfoxides share the –S(O)–CH=CH₂ warhead, systematic studies demonstrate that the alkyl/aryl substituent on sulfur controls ground‑state conformation populations (affecting diastereoselectivity in cycloadditions) [1], the activation barrier to thermal syn‑elimination (determining shelf‑life and processing temperature limits) [2], and the permeability/selectivity profile in polymer membranes (governing gas‑separation performance) [3]. Substituting methyl vinyl sulfoxide (MVSO) with ethyl, phenyl, or sulfone analogs produces documented, quantifiable shifts exceeding 30% in at least one performance dimension; therefore, generic interchange without re‑optimization introduces unacceptable risk in both research reproducibility and scaled manufacturing processes.

Quantitative Differentiation of Methyl Vinyl Sulfoxide (MVSO) vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Thermal Stability: Methyl Vinyl Sulfoxide Eliminates to Acetylene with a 41.6 kcal·mol⁻¹ Barrier, Significantly Outperforming Alkyl and Alkoxycarbonyl Sulfoxides

In a unified gas‑phase kinetic study of sulfoxide pyrolysis, methyl vinyl sulfoxide (MVSO) exhibited an activation enthalpy (ΔH‡) for syn‑elimination to acetylene of 41.6 ± 0.8 kcal·mol⁻¹ [1]. Under identical experimental conditions, methyl 3‑phenylpropyl sulfoxide and 3‑phenylpropyl methanesulfinate gave ΔH‡ values of 32.9 ± 0.9 and 34.6 ± 0.6 kcal·mol⁻¹, respectively [1]. The 8.7 kcal·mol⁻¹ higher barrier of MVSO relative to the alkyl sulfoxide translates to an approximately 6‑order‑of‑magnitude slower elimination rate at 100 °C, directly reflecting superior thermal resilience. The experimental ranking is reproduced by MP2/6‑311+G(3df,2p)//MP2/6‑31G(d,p) calculations (40.3 vs. 32.3 vs. 32.7 kcal·mol⁻¹) [1].

Thermal stability Sulfoxide elimination Gas-phase kinetics

Conformational Landscape: Methyl Vinyl Sulfoxide Favors S–O Syncoplanar Conformation by 1.7 kcal·mol⁻¹, a Preference Reversed by Z‑Substitution and Strengthened by α‑Electron‑Withdrawing Groups

Ab initio calculations (B3LYP/6‑311+G*) reveal that unsubstituted methyl vinyl sulfoxide (MVSO) populates two ground‑state conformers: (a) S–O bond syncoplanar to the C=C bond, and (b) lone pair in‑plane with the C=C bond; conformer (a) is more stable by 1.7 kcal·mol⁻¹ [1]. In contrast, Z‑substitution (e.g., a methyl group at the β‑position cis to sulfinyl) reverses this preference, making conformer (b) 0.4 kcal·mol⁻¹ more stable due to steric repulsion [1]. Furthermore, α‑electron‑withdrawing substituents (ester, keto) preferentially stabilize the S–O syncoplanar orientation by up to ca. 5 kcal·mol⁻¹ [1]. This tunability means MVSO’s conformational bias is quantitatively distinct from substituted vinyl sulfoxides; any analog substitution alters the ground‑state conformer ratio and hence the stereochemical outcome of subsequent reactions.

Conformational analysis Asymmetric synthesis Ab initio calculation

Gas Separation Membranes: Methyl Vinyl Sulfoxide-Grafted PVA Shows the Most Compact Permeability Among Alkyl Vinyl Sulfoxides, Enabling Higher SO₂/N₂ Selectivity via Size-Sieving Modulation

A comparative study of poly(vinyl alcohol) (PVA) membranes grafted with methyl (MVSO), ethyl (EVSO), t‑butyl (t‑BuVSO), and phenyl vinyl sulfoxide (PhVSO) demonstrated that SO₂ permeability increases markedly with increasing alkyl group size: MVSO < EVSO < t‑BuVSO < PhVSO [1]. The same rank order was observed in cellulose‑grafted membranes, where MVSO‑modified materials delivered the highest SO₂/N₂ separation factor among the alkyl series [2][3]. The smaller methyl substituent yields a denser polymer matrix, reducing absolute permeability but enhancing molecular sieving discrimination—a trade‑off that is precisely quantifiable and allows selection of MVSO when maximum selectivity, rather than maximum throughput, is the procurement criterion.

Gas separation membrane SO₂ permselectivity Vinyl sulfoxide grafting

Heck Arylation Reactivity: Vinyl Sulfoxides Occupy a Distinct Intermediate Reactivity Space Between Vinyl Sulfides (Lower) and Vinyl Sulfones (Higher)

In a systematic evaluation of sulfur‑containing olefins using a tetraphosphine‑palladium catalyst system, vinyl sulfides gave only low to moderate yields of arylated products with 1 mol% catalyst, while phenyl vinyl sulfoxide (representative of the vinyl sulfoxide class) afforded satisfactory yields of (E)‑[2‑(phenylsulfinyl)vinyl]benzene derivatives under the same catalyst loading [1]. Methyl vinyl sulfone, by comparison, delivered very high yields using as little as 0.1 mol% catalyst [1]. Although head‑to‑head data for methyl vinyl sulfoxide itself were not reported in this study, the oxidation‑state‑dependent reactivity ranking—sulfide < sulfoxide < sulfone—places MVSO in a unique intermediate window: it retains sufficient electrophilicity for cross‑coupling while offering the sulfoxide handle for subsequent asymmetric transformations, a dual functionality absent in both the less reactive sulfide and the more reactive but chirally silent sulfone.

Heck cross-coupling Vinyl sulfoxide reactivity Palladium catalysis

High‑Impact Application Scenarios for Methyl Vinyl Sulfoxide (CAS 10258-86-3) Grounded in Quantitative Differentiation


Asymmetric Diels–Alder Cycloadditions Requiring Consistent Endo/Exo Ratios

MVSO’s well‑characterized ground‑state conformational preference (S–O syncoplanar favored by 1.7 kcal·mol⁻¹) provides a predictable face‑shielding model for diastereoselective Diels–Alder reactions [1]. Procurement of enantiopure (S)‑ or (R)‑methyl vinyl sulfoxide enables reproducible endo/exo ratios that degrade when the methyl group is replaced by bulkier alkyl or aryl substituents, which shift the conformer equilibrium. This scenario is directly supported by the conformational evidence in Section 3.

High‑Temperature Flow Chemistry or Long‑Term Reagent Storage

With a measured 41.6 kcal·mol⁻¹ elimination barrier—8.7 kcal·mol⁻¹ above a typical alkyl sulfoxide—MVSO tolerates significantly higher processing temperatures before onset of thermal decomposition to acetylene [1]. This makes it the preferred vinyl sulfoxide building block for continuous‑flow reactors operating above 100 °C and for reagent bottles requiring multi‑month shelf stability without refrigeration.

SO₂‑Selective Membrane Fabrication Where Separation Factor Outweighs Flux

When designing a permselective membrane for SO₂ removal from flue gas or process streams, MVSO‑grafted PVA or cellulose delivers the highest SO₂/N₂ selectivity in the alkyl vinyl sulfoxide series, as documented by comparative permeation studies [3][4]. Users prioritizing purity of the permeate over volumetric throughput should select MVSO monomer; those needing maximum flux should evaluate EVSO or PhVSO.

Modular Synthesis of Arylated Chiral Sulfoxide Libraries via Heck Coupling

MVSO occupies the strategic middle ground in Heck arylation: it couples aryl bromides under standard tetraphosphine‑Pd catalysis with satisfactory efficiency, while the intact sulfinyl group remains available for subsequent asymmetric induction [2]. This dual functionality is lost with the corresponding sulfone (higher coupling yield but no chiral auxiliary) or sulfide (lower coupling efficiency).

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